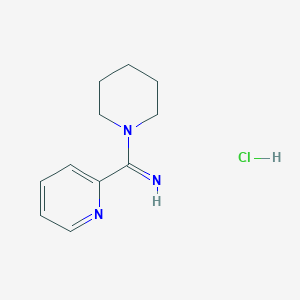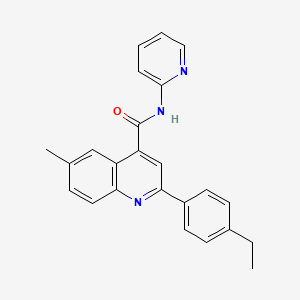
1-(1-piperidinyl)-1-(2-pyridinyl)methanimine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMP is a chemical compound that belongs to the class of imines. It is a white crystalline powder that is soluble in water and other polar solvents. PMP has been studied extensively in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
作用机制
PMP acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine, serotonin, and other neurotransmitters. By inhibiting MAO-B, PMP increases the levels of these neurotransmitters in the brain, which can have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PMP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine and serotonin levels in the brain, which can improve cognitive function and mood. PMP has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
PMP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selectivity for MAO-B. However, PMP has some limitations, including its low solubility in non-polar solvents and its potential toxicity at high doses.
未来方向
There are several future directions for research on PMP, including its potential applications in the treatment of neurological and psychiatric disorders, its mechanism of action on other enzymes and receptors, and its potential use as a tool in biochemical and physiological studies. Further research is needed to fully understand the potential of PMP in these areas.
In conclusion, PMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to increase yield and purity, and it has been studied extensively for its potential use in the treatment of various diseases. PMP acts as a selective inhibitor of MAO-B and has various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential in various areas.
合成方法
The synthesis of PMP involves the reaction between 2-pyridinecarboxaldehyde and piperidine in the presence of a reducing agent. The resulting product is then purified by recrystallization or chromatography. The synthesis method of PMP has been optimized to increase the yield and purity of the compound.
科学研究应用
PMP has been used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. PMP has also been used as a probe in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors.
属性
IUPAC Name |
piperidin-1-yl(pyridin-2-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-6-2-3-7-13-10)14-8-4-1-5-9-14;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFQDDJIBEHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthamide](/img/structure/B6094678.png)

![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)

![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

